molecular formula C13H14N2O2S B11033981 2-(Imidazolidin-2-ylidene)-5-(thiophen-2-YL)cyclohexane-1,3-dione

2-(Imidazolidin-2-ylidene)-5-(thiophen-2-YL)cyclohexane-1,3-dione

Cat. No.: B11033981
M. Wt: 262.33 g/mol
InChI Key: MFNPPTWDZUDJDV-UHFFFAOYSA-N
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Description

2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a unique combination of imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Cyclohexanedione Formation: The cyclohexanedione moiety can be synthesized via the oxidation of cyclohexanone.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The imidazole ring could play a role in binding to metal ions or active sites in proteins, while the thiophene ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE: Lacks the tetrahydro modification.

    2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE: Contains a furan ring instead of a thiophene ring.

Uniqueness

2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE is unique due to the presence of both the tetrahydroimidazole and thiophene rings, which may confer distinct electronic and steric properties, making it suitable for specific applications that similar compounds cannot fulfill.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14N2O2S/c16-9-6-8(11-2-1-5-18-11)7-10(17)12(9)13-14-3-4-15-13/h1-2,5,8,16H,3-4,6-7H2,(H,14,15)

InChI Key

MFNPPTWDZUDJDV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(CC(CC2=O)C3=CC=CS3)O

Origin of Product

United States

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